Complanine

Description

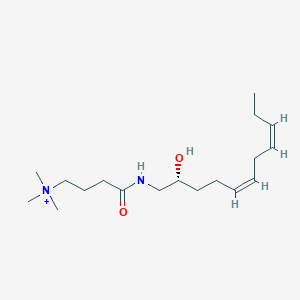

Complanine is a low-molecular-weight alkaloid compound isolated from the marine fireworm Eurythoe complanata (syn. E. carunculata) and other amphinomid polychaetes. It is characterized by the molecular formula C₁₈H₃₅N₂O₂⁺ (monoisotopic mass: 311.2693 Da) and is notable for its role in inducing rapid inflammatory responses via protein kinase C (PKC) activation . This compound binds competitively to the phospholipid-binding site of PKC, triggering a signaling cascade that results in the release of tumor necrosis factor-alpha (TNF-α) and subsequent inflammation . Bioactivity assays in murine models demonstrate that this compound injection induces acute footpad swelling, erythema, and pain, though these effects are transient and non-lethal .

Properties

CAS No. |

1042688-43-6 |

|---|---|

Molecular Formula |

C18H35N2O2+ |

Molecular Weight |

311.5 g/mol |

IUPAC Name |

[4-[[(2R,5Z,8Z)-2-hydroxyundeca-5,8-dienyl]amino]-4-oxobutyl]-trimethylazanium |

InChI |

InChI=1S/C18H34N2O2/c1-5-6-7-8-9-10-11-13-17(21)16-19-18(22)14-12-15-20(2,3)4/h6-7,9-10,17,21H,5,8,11-16H2,1-4H3/p+1/b7-6-,10-9-/t17-/m1/s1 |

InChI Key |

QYFDYRHORFAECH-SVCKQPKZSA-O |

Isomeric SMILES |

CC/C=C\C/C=C\CC[C@H](CNC(=O)CCC[N+](C)(C)C)O |

Canonical SMILES |

CCC=CCC=CCCC(CNC(=O)CCC[N+](C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The enantioselective total synthesis of ®-(-)-complanine involves a sequence of nine linear steps, beginning with ®-malic acid . The synthesis utilizes an asymmetric organocatalytic O-nitrosoaldol reaction as the source of chirality, followed by amination of the aldehyde functional group . This method provides a versatile and efficient route to the natural product.

Industrial Production Methods: Currently, there is limited information on the industrial production methods of complanine. Most of the synthesis is conducted in research laboratories for scientific studies.

Chemical Reactions Analysis

Types of Reactions: Complanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like lead acetate.

Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.

Substitution: Substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of pyridinone derivatives .

Scientific Research Applications

Complanine has a wide range of scientific research applications:

Industry: While industrial applications are still under exploration, this compound’s unique properties make it a candidate for various biotechnological applications.

Mechanism of Action

Complanine exerts its effects by activating protein kinase C (PKC) in the presence of calcium ions and TPA (12-O-tetradecanoylphorbol 13-acetate) . PKC plays a crucial role in inflammation by controlling signal transduction cascades. This compound’s biological activity is understood in terms of its ability to bind to PKC at the same site as phosphatidylserine, a co-activation factor with calcium ions and TPA .

Comparison with Similar Compounds

Structural Analogues: Neocomplanines A and B

Neocomplanines A and B are chiral derivatives of complanine, also isolated from E. complanata. While their exact molecular structures remain unelucidated, they share the same core alkaloid scaffold as this compound but differ in stereochemical configurations. Key comparisons include:

Functional Insights :

- Neocomplanines A and B lack standalone inflammatory activity but synergistically enhance this compound-driven PKC activation, suggesting a cooperative mechanism in amphinomid defense systems .

- Structural chirality may influence receptor-binding affinity or metabolic stability, though detailed structure-activity relationship (SAR) studies are absent .

Functional Analogues: Earthworm Bioactive Secretions

Mechanistic Contrast :

Analytical and Methodological Considerations

Recent advancements in chemical profiling (e.g., HPLC-ESI/HRMS, 600 MHz NMR) have enabled precise identification of this compound and its analogues, addressing earlier gaps in spectral data . However, the absence of commercially available standards for neocomplanines limits quantitative comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.